molecular formula C21H19ClN2O3S2 B5228257 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide

4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide

カタログ番号 B5228257
分子量: 447.0 g/mol
InChIキー: VNLPQTMCHHVQQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MK-1775 and is a selective inhibitor of the checkpoint kinase 1 (Chk1) enzyme.

作用機序

MK-1775 is a selective inhibitor of the Chk1 enzyme. The Chk1 enzyme is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. It is activated in response to DNA damage and phosphorylates various downstream targets, leading to cell cycle arrest and DNA repair. The inhibition of Chk1 by MK-1775 leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MK-1775 has been found to have significant biochemical and physiological effects. It has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting the Chk1 enzyme. It has also been found to enhance the efficacy of various anticancer drugs. Additionally, MK-1775 has been found to induce cell cycle arrest and apoptosis in cancer cells.

実験室実験の利点と制限

MK-1775 has several advantages for lab experiments. It is a selective inhibitor of the Chk1 enzyme, making it a valuable tool for studying the DNA damage response pathway. It has also been found to enhance the efficacy of various anticancer drugs, making it a valuable tool for studying cancer treatment. However, the limitations of MK-1775 include its potential toxicity and off-target effects.

将来の方向性

There are several future directions for MK-1775 research. One potential direction is the development of new Chk1 inhibitors with improved selectivity and efficacy. Another potential direction is the investigation of the combination of MK-1775 with other anticancer drugs to enhance their efficacy further. Additionally, the investigation of the potential applications of MK-1775 in other fields, such as neurodegenerative diseases, is also a promising future direction.
Conclusion:
In conclusion, MK-1775 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective inhibitor of the Chk1 enzyme and has been extensively studied for its potential applications in cancer treatment. MK-1775 has several advantages for lab experiments, but its potential toxicity and off-target effects are limitations. There are several future directions for MK-1775 research, including the development of new Chk1 inhibitors and the investigation of its potential applications in other fields.

合成法

The synthesis of MK-1775 involves several steps. The first step is the preparation of 4-chloro-3-nitrobenzoic acid by reacting 4-chlorobenzoic acid with nitric acid. The second step involves the reduction of the nitro group using tin and hydrochloric acid to obtain 4-chloro-3-aminobenzoic acid. The third step is the reaction of 4-chloro-3-aminobenzoic acid with 2-methylphenylamine and sulfuric acid to obtain 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid. The final step involves the reaction of 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid with 2-(methylthio)phenylamine to obtain MK-1775.

科学的研究の応用

MK-1775 has been extensively studied for its potential applications in cancer treatment. It has been found to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting the Chk1 enzyme. The Chk1 enzyme plays a critical role in the DNA damage response pathway, and its inhibition leads to the accumulation of DNA damage, resulting in cancer cell death. MK-1775 has also been found to enhance the efficacy of various anticancer drugs, including gemcitabine, cisplatin, and doxorubicin.

特性

IUPAC Name

4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(2-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2/c1-14-7-3-4-8-17(14)24-29(26,27)20-13-15(11-12-16(20)22)21(25)23-18-9-5-6-10-19(18)28-2/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLPQTMCHHVQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。